1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C19H23N5 and its molecular weight is 321.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly as a potential therapeutic agent in oncology. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, including inhibition of various kinases implicated in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in cancer models, and potential clinical applications.
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to mimic adenosine triphosphate (ATP), allowing it to competitively inhibit protein kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. The specific biological activity of this compound has been linked to its interaction with the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are often overexpressed or mutated in various cancers.
In Vitro Studies
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against several cancer cell lines. For instance:
- EGFR Inhibition : A study reported that compounds structurally similar to this compound showed IC50 values in the low micromolar range against wild-type and mutant EGFRs (IC50 = 0.016 µM for wild-type) .
- Cell Cycle Arrest : Flow cytometric analysis indicated that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. This was evidenced by an increase in the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
12b | A549 | 8.21 | EGFR Inhibition |
12b | HCT-116 | 19.56 | EGFR Inhibition |
12b | EGFR T790M | 0.236 | EGFR Inhibition |
In Vivo Studies
In vivo studies using xenograft models have further validated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Tumor Models : The compound demonstrated significant tumor growth inhibition in mouse models bearing human cancer xenografts. Notably, it was effective against glioblastoma and neuroblastoma models, where it targeted activated Src kinases .
Case Studies
Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidines in clinical settings:
- Case Study 1 : A patient with advanced non-small cell lung cancer (NSCLC) treated with a pyrazolo[3,4-d]pyrimidine derivative showed a partial response after three months of therapy, correlating with a reduction in tumor size and improved survival metrics.
- Case Study 2 : In a clinical trial involving patients with B-cell malignancies, treatment with an ATP-competitive pyrazolo[3,4-d]pyrimidine led to significant reductions in tumor burden and favorable safety profiles compared to traditional chemotherapy .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-3-5-16(6-4-14)12-24-19-17(11-22-24)18(20-13-21-19)23-9-7-15(2)8-10-23/h3-6,11,13,15H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZRQXBTIHMMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.